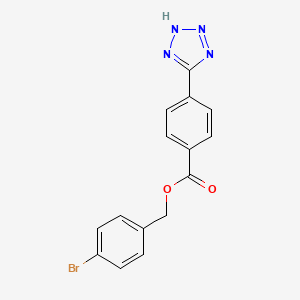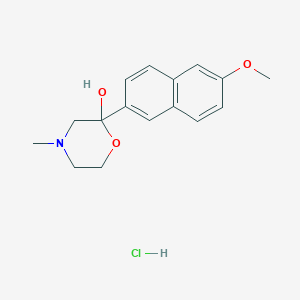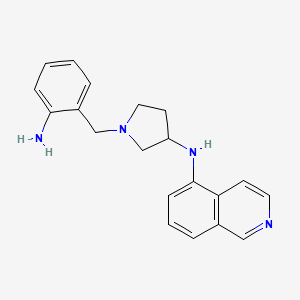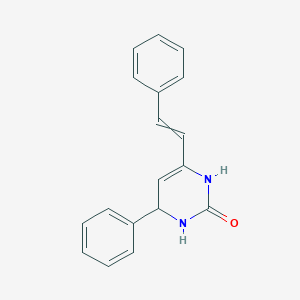
4-Phenyl-6-(2-phenylethenyl)-3,4-dihydropyrimidin-2(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Phenyl-6-(2-phenylethenyl)-3,4-dihydropyrimidin-2(1H)-one is a compound that belongs to the class of dihydropyrimidinones
Vorbereitungsmethoden
The synthesis of 4-Phenyl-6-(2-phenylethenyl)-3,4-dihydropyrimidin-2(1H)-one can be achieved through several synthetic routes. One common method involves the Biginelli reaction, which is a three-component condensation reaction involving an aldehyde, a β-keto ester, and urea or thiourea. The reaction typically requires acidic conditions and can be catalyzed by various acids such as hydrochloric acid or sulfuric acid. The reaction is carried out at elevated temperatures, usually around 80-100°C, and the product is obtained after purification through recrystallization or chromatography.
Analyse Chemischer Reaktionen
4-Phenyl-6-(2-phenylethenyl)-3,4-dihydropyrimidin-2(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction of the compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents for substitution reactions include halogens, alkylating agents, and nucleophiles.
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: It has shown potential as a bioactive molecule with various biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is being investigated for its potential therapeutic applications, particularly in the development of new drugs for treating various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of 4-Phenyl-6-(2-phenylethenyl)-3,4-dihydropyrimidin-2(1H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting its therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
4-Phenyl-6-(2-phenylethenyl)-3,4-dihydropyrimidin-2(1H)-one can be compared with other similar compounds, such as:
Dihydropyrimidinones: These compounds share a similar core structure and exhibit similar biological activities.
Phenyl-substituted pyrimidinones: These compounds have phenyl groups attached to the pyrimidinone core, influencing their chemical and biological properties.
Phenylethenyl-substituted compounds: These compounds contain phenylethenyl groups, which can affect their reactivity and interactions with biological targets.
Eigenschaften
CAS-Nummer |
867364-11-2 |
|---|---|
Molekularformel |
C18H16N2O |
Molekulargewicht |
276.3 g/mol |
IUPAC-Name |
4-phenyl-6-(2-phenylethenyl)-3,4-dihydro-1H-pyrimidin-2-one |
InChI |
InChI=1S/C18H16N2O/c21-18-19-16(12-11-14-7-3-1-4-8-14)13-17(20-18)15-9-5-2-6-10-15/h1-13,17H,(H2,19,20,21) |
InChI-Schlüssel |
RVIHIIZRJIPEDP-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C=CC2=CC(NC(=O)N2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![16-Hydroxy-9-[3-(pentyloxy)propanamido]hexadecanoic acid](/img/structure/B12537361.png)

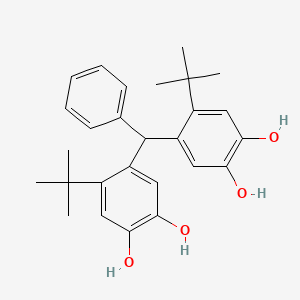
silane](/img/structure/B12537380.png)
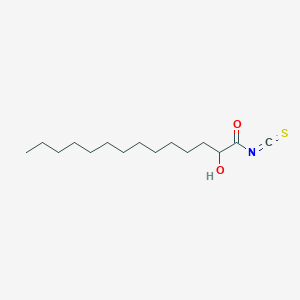
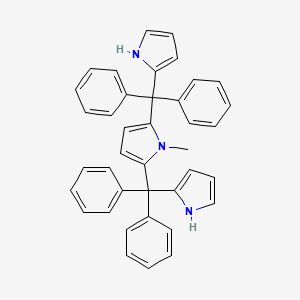
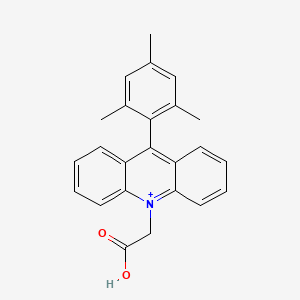
![9-[Diazo(4-ethynyl-2,6-dimethylphenyl)methyl]-10-phenylanthracene](/img/structure/B12537394.png)
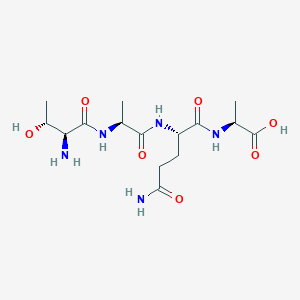

![2-[4-(2-Methyl-1,3-thiazol-4-yl)phenyl]sulfonylacetic acid](/img/structure/B12537417.png)
